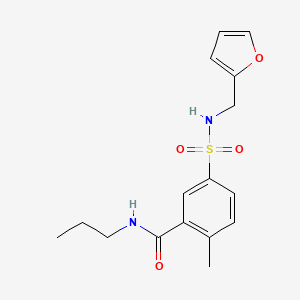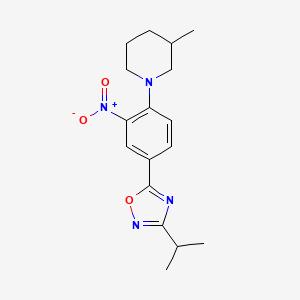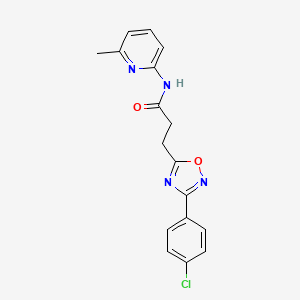
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline, also known as FOA, is a novel compound that has gained significant attention in the field of medicinal chemistry. FOA is a potent inhibitor of various enzymes and has been studied for its potential applications in treating various diseases.
Mecanismo De Acción
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline acts by inhibiting the activity of various enzymes, thereby preventing the breakdown of neurotransmitters and other important molecules in the body. It has been found to be a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has also been shown to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the body. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline. One area of interest is its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been shown to increase the levels of neurotransmitters in the brain, which could potentially improve cognitive function in patients with these diseases. Another area of interest is its potential applications in treating cancer. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been shown to induce apoptosis in cancer cells, which could potentially be used as a treatment for various types of cancer. Finally, further research is needed to fully understand the mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline and its potential applications in various fields of medicine.
Métodos De Síntesis
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline can be synthesized through a multi-step process that involves the reaction of 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 2-nitroaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 1-phenylethylamine to obtain 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline.
Aplicaciones Científicas De Investigación
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been extensively studied for its potential applications in treating various diseases. It has been found to be a potent inhibitor of various enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has also been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-13(14-6-3-2-4-7-14)21-16-10-9-15(12-17(16)24(25)26)20-22-19(23-28-20)18-8-5-11-27-18/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDKCIBKIVREMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

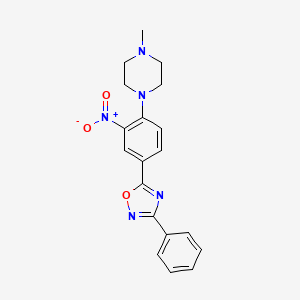
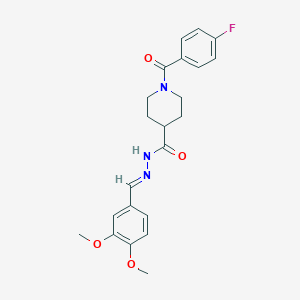

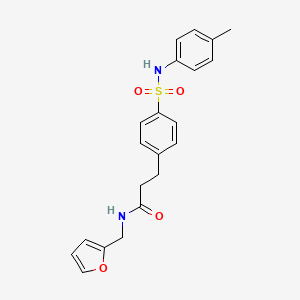

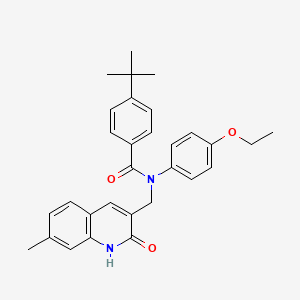

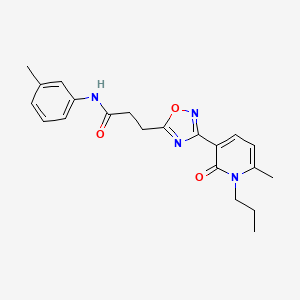
![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)
